N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
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Overview
Description
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under reflux conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Phthalazinone Moiety: The phthalazinone structure is formed through the condensation of phthalic anhydride with isopropylamine, followed by cyclization.
Final Coupling Reaction: The triazole and phthalazinone intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the phthalazinone moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazole or phthalazinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its triazole ring is known for its biological activity, which could include antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the triazole ring and the phthalazinone moiety suggests it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide would depend on its specific application. Generally, the triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The phthalazinone moiety may enhance binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
- **this compound
Uniqueness
This compound is unique due to the combination of the triazole ring and the phthalazinone moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C24H26N6O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H26N6O3/c1-15(2)30-23(32)19-7-5-4-6-18(19)20(29-30)14-22(31)26-24-25-21(27-28-24)13-10-16-8-11-17(33-3)12-9-16/h4-9,11-12,15H,10,13-14H2,1-3H3,(H2,25,26,27,28,31) |
InChI Key |
QMWVOICUAZBGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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